3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile
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Overview
Description
3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is a heterocyclic compound that features both azetidine and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles to a precursor compound, such as methyl 2-(azetidin-3-ylidene)acetate . This reaction is often catalyzed by bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the carbonitrile group.
Scientific Research Applications
3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridazine moiety can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-1-yl)pyridazine derivatives: These compounds share the azetidine and pyridazine rings but differ in their substituents.
5,6-Dimethylpyridazine derivatives: These compounds have similar pyridazine cores but lack the azetidine ring.
Uniqueness
3-(Azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile is unique due to the presence of both azetidine and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(azetidin-1-yl)-5,6-dimethylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C10H12N4/c1-7-8(2)12-13-10(9(7)6-11)14-4-3-5-14/h3-5H2,1-2H3 |
InChI Key |
KRTDEVQQCYKQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)N2CCC2)C |
Origin of Product |
United States |
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